diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate
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Overview
Description
Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolyl derivatives, which are known for their diverse biological and chemical properties
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including cancer and microbial infections.
Industry: The industrial applications of this compound include its use as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as 5-amino-pyrazoles, have been found to be potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities .
Mode of Action
The compound’s structure suggests that it may interact with its targets through a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazolyl ring, followed by subsequent reactions to introduce the malonate and amino methylene groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.
Major Products Formed:
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate and are known for their biological activity.
Pyrazolyl Derivatives: Other pyrazolyl compounds with different substituents also exhibit similar properties and applications.
Properties
IUPAC Name |
diethyl 2-[[(2-tert-butyl-5-methylpyrazol-3-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-7-22-14(20)12(15(21)23-8-2)10-17-13-9-11(3)18-19(13)16(4,5)6/h9-10,17H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPGJDNPLZWJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C(C)(C)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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